molecular formula C14H13N3O3S2 B5865292 3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide

3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide

Cat. No. B5865292
M. Wt: 335.4 g/mol
InChI Key: ZFPUOCORTIAGMR-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that it has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide in lab experiments is its potential for use in the development of new cancer therapies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the exploration of its potential use in the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to determine its efficacy in different types of cancer.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide involves the condensation of 3-(1,3-benzodioxol-5-yl)acrylic acid with 5-(ethylthio)-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through chromatography to obtain the final compound.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-2-21-14-17-16-13(22-14)15-12(18)6-4-9-3-5-10-11(7-9)20-8-19-10/h3-7H,2,8H2,1H3,(H,15,16,18)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPUOCORTIAGMR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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